molecular formula C34H25NO4 B2497163 Fmoc-D-Ala(1-Pyn)-OH CAS No. 406955-45-1

Fmoc-D-Ala(1-Pyn)-OH

Cat. No.: B2497163
CAS No.: 406955-45-1
M. Wt: 511.577
InChI Key: LXZMJSJQWMANBG-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Ala(1-Pyn)-OH is a useful research compound. Its molecular formula is C34H25NO4 and its molecular weight is 511.577. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis Optimization

In the field of peptide synthesis, Fmoc-D-Ala(1-Pyn)-OH plays a significant role. Solé and Bárány (1992) demonstrated its application in the solid-phase synthesis of [Ala8]-dynorphin A, a k-selective opioid heptadecapeptide. They used Fmoc (N α -9-fluorenylmethyloxycarbonyl) protection and side-chain anchoring to a PAL-resin, highlighting the compound's utility in synthesizing peptides with sensitive side-chain residues (Solé & Bárány, 1992).

Studying Peptide Synthesis via Raman Spectroscopy

Larsen et al. (1993) explored the stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. Their study provided insights into the deprotection of the Fmoc group and its influence on the secondary structure of peptides (Larsen et al., 1993).

Peptide Self-Assembly and Gelation

Eckes et al. (2014) investigated the self-assembly and gelation of Fmoc-conjugated peptides, focusing on an Alanine-Lactic Acid sequence. This research contributed to understanding how Fmoc-conjugated peptides self-assemble and form gels, despite lacking β-sheet-like hydrogen bonding interactions (Eckes et al., 2014).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMJSJQWMANBG-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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